molecular formula C9H6ClF3O B1316198 4-(Trifluoromethyl)phenylacetyl chloride CAS No. 74426-51-0

4-(Trifluoromethyl)phenylacetyl chloride

Cat. No. B1316198
CAS RN: 74426-51-0
M. Wt: 222.59 g/mol
InChI Key: MLMKUFMLPHQPFO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O. It has an average mass of 222.592 Da and a monoisotopic mass of 222.005920 Da . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 4-(Trifluoromethyl)phenylacetyl chloride is FC(F)(F)c1ccc(CC(Cl)=O)cc1 and its InChI is 1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenylacetyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 230.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.7±3.0 kJ/mol and it has a flash point of 93.2±27.3 °C. The index of refraction is 1.468 and its molar refractivity is 45.7±0.3 cm3 .

Scientific Research Applications

Chiral Separation of β-Blockers

4-(Trifluoromethyl)phenylacetyl chloride has been utilized in the chiral separation of β-blockers like atenolol and metoprolol. By derivatizing these β-blockers with (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, researchers were able to achieve effective separation using gas chromatography. This process is significant for pharmaceutical applications, particularly in resolving isomers of drug compounds (Kim et al., 2001).

Synthesis of Peptides and Amino Acid Derivatives

Another application of related compounds, such as 4-Polystyryltriphenylmethyl Chloride, has been observed in the synthesis of peptides and amino acid derivatives. This usage underlines its potential in biochemistry and molecular biology, particularly in the synthesis of complex organic compounds (Barlos et al., 1988).

Synthesis and Characterization of Ketooximes

In the field of inorganic chemistry, 4-(Trifluoromethyl)phenylacetyl chloride has been used in the synthesis of new ketooximes. This research highlights its role in developing new compounds and investigating their properties like magnetic susceptibility and infrared spectra, contributing to advancements in inorganic and coordination chemistry (Karipcin & Arabali, 2006).

Studies in Physical Organic Chemistry

The compound has also been studied in the context of physical organic chemistry. For instance, research involving the conversion of phenylacetyl chloride to phenylacetyl cation demonstrates its utility in understanding reaction mechanisms and the behavior of organic compounds under various conditions (Jarret et al., 1989).

Development of Polyamide Thin Film Composite Membranes

In materials science, derivatives of phenylacetyl chloride, such as biphenyl triacyl chloride, have been used to develop polyamide thin film composite membranes. These membranes are significant for applications like reverse osmosis, demonstrating the compound's importance in the development of new materials (Li et al., 2007).

Safety And Hazards

4-(Trifluoromethyl)phenylacetyl chloride is classified as a skin corrosive 1B and eye damage 1 substance, meaning it causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMKUFMLPHQPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564286
Record name [4-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)phenylacetyl chloride

CAS RN

74426-51-0
Record name [4-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenyl]acetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to 4-trifluoromethylphenylacetic acid (51) (817 mg, 4.00 mmol) was added thionyl chloride (5.00 mL, 68.9 mmol), and heated to reflux (100° C.) for 1.5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure to give 4-trifluoromethylphenylacetyl chloride (52) as a brown oily crude product, which was used in the next reaction without further purification.
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IC Cotterill, R Jaouhari, G Dorman… - Journal of the …, 1991 - pubs.rsc.org
The acetate (±)-4 was resolved by an enantioselective hydrolysis catalysed by porcine pancreatic lipase. The resultant alcohol (–)-3 and the optically active ester (+)-4 were converted …
Number of citations: 17 pubs.rsc.org

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